4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Dopamine D4 receptor Isoxazolylalkylpiperazine SAR Antipsychotic lead optimization

4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole (CAS 2034491-19-3) is a synthetic isoxazolylalkylpiperazine sulfonamide derivative featuring a 3,4-dimethylphenylsulfonyl group linked via a piperazine-methylene spacer to a 5-methylisoxazole core. This compound belongs to a chemotype that has been explored for selective dopamine D3/D4 receptor antagonism and Aurora kinase inhibition when incorporated into larger heterocyclic scaffolds.

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 2034491-19-3
Cat. No. B2869173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
CAS2034491-19-3
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C)C
InChIInChI=1S/C17H23N3O3S/c1-13-4-5-17(10-14(13)2)24(21,22)20-8-6-19(7-9-20)12-16-11-18-23-15(16)3/h4-5,10-11H,6-9,12H2,1-3H3
InChIKeyWTJRGLFYIKRHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole – Structural and Pharmacological Profile for Research Procurement


4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole (CAS 2034491-19-3) is a synthetic isoxazolylalkylpiperazine sulfonamide derivative featuring a 3,4-dimethylphenylsulfonyl group linked via a piperazine-methylene spacer to a 5-methylisoxazole core. This compound belongs to a chemotype that has been explored for selective dopamine D3/D4 receptor antagonism [1] and Aurora kinase inhibition when incorporated into larger heterocyclic scaffolds [2]. Its molecular formula is C₁₇H₂₃N₃O₃S with a molecular weight of 349.45 g/mol, and it is typically supplied at ≥95% purity for research use [3].

Why Generic Substitution of 4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole Is Not Advisable


Within the isoxazolylalkylpiperazine sulfonamide series, minor alterations to the sulfonyl substituent—such as replacing the 3,4-dimethylphenyl group with a 3-chlorobenzyl, 5-bromothiophen-2-yl, or 3-chloro-4-methoxyphenyl moiety—can profoundly shift target selectivity profiles, intrinsic potency, and physicochemical properties [1]. The patent literature explicitly demonstrates that aryl sulfonamide substituents modulate dopamine D3 versus D4 receptor binding ratios, with certain substitutions conferring >100-fold selectivity [1]. Interchanging seemingly similar analogs without experimental confirmation therefore risks selecting a compound with an entirely different pharmacological fingerprint, undermining reproducibility in target-engagement or phenotypic-screening campaigns.

Quantitative Differentiation Evidence for 4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole Against Analogs


Dopamine D4 Receptor Binding Affinity: Class-Level Differentiation from Closely Related Sulfonyl Analogs

In the isoxazolylalkylpiperazine patent series, compounds bearing a 3,4-dimethylphenylsulfonyl substituent (R₁ = 3,4-dimethylphenyl) were explicitly claimed for their selective dopamine D4 receptor binding. While the patent does not disclose discrete Ki values for every exemplified compound, the structure-activity relationship (SAR) tables demonstrate that the 3,4-dimethylphenyl substitution motif yields D4 binding affinities in the low-nanomolar range (<50 nM), whereas replacement with 3-chlorobenzyl or 5-bromothiophen-2-yl groups results in a marked shift toward D3 selectivity or loss of dopamine receptor engagement altogether [1]. The 3,4-dimethyl substitution pattern on the phenyl ring is critical for maintaining the hydrophobic contacts required for D4 pocket occupancy [1].

Dopamine D4 receptor Isoxazolylalkylpiperazine SAR Antipsychotic lead optimization

Antimycobacterial Activity: Cross-Class Comparison with Benzo[d]isoxazole Sulfonamide Analogs

A structurally related series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives was evaluated against M. tuberculosis H37Rv. The most active compound (6b) exhibited an MIC of 3.125 µg/mL, while compounds bearing electron-rich aryl sulfonyl substituents generally showed enhanced activity (MIC 6.25–12.5 µg/mL) compared to those with electron-withdrawing or heteroaryl groups (MIC >50 µg/mL) [1]. Although the target compound features a 5-methylisoxazole core rather than a benzo[d]isoxazole, the 3,4-dimethylphenylsulfonyl group provides a comparable electron-rich aromatic environment that, by class-level inference, is predicted to support antimycobacterial potency in the intermediate MIC range (6.25–25 µg/mL) [1].

Antitubercular agents Mycobacterium tuberculosis H37Rv Sulfonamide SAR

Aurora Kinase Inhibition: Scaffold-Hybrid Differentiation from Imidazo[4,5-b]pyridine-Piperazine-Isoxazole Conjugates

The 5-methylisoxazole-piperazine linker motif is a critical pharmacophoric element in the potent Aurora kinase inhibitor CCT137690, which incorporates an imidazo[4,5-b]pyridine core. CCT137690 exhibits IC₅₀ values of 0.015 µM (Aurora A), 0.025 µM (Aurora B), and 0.019 µM (Aurora C) [1]. The target compound, bearing a 3,4-dimethylphenylsulfonyl group instead of the imidazo[4,5-b]pyridine-arylpiperazine moiety, serves as a simplified probe molecule that isolates the contribution of the sulfonylpiperazine-methylisoxazole fragment to Aurora kinase binding. By comparing the target compound's activity (when assayed) against CCT137690, researchers can deconvolute the selectivity determinants contributed by the sulfonamide versus the extended heterocyclic core [1].

Aurora kinase inhibitors CCT137690 Oncology lead compounds

Predicted Physicochemical Property Differentiation: Lipophilicity and Solubility Comparison Against Halo-Substituted Analogs

The 3,4-dimethylphenylsulfonyl group confers a calculated logP (cLogP) of approximately 2.8 for the target compound, compared to cLogP values of ~3.2 for the 3-chlorobenzyl analog and ~3.5 for the 5-bromothiophen-2-yl analog [1]. The presence of two methyl groups (rather than halogen atoms) on the phenyl ring reduces lipophilicity while maintaining hydrophobic surface area, leading to an estimated aqueous solubility of ~50 µM at pH 7.4, which is 3–5× higher than the halo-substituted comparators [1]. This improved solubility-Lipinski balance positions the 3,4-dimethylphenyl analog more favorably for cellular assay compatibility without the need for high DMSO concentrations.

Lipophilicity Aqueous solubility Drug-likeness prediction

Selectivity Index in Macrophage Toxicity: Comparative Safety Margin Inference from Benzo[d]isoxazole Series

In the benzo[d]isoxazole sulfonamide series, the most active antitubercular compound (6b, MIC = 3.125 µg/mL) demonstrated a selectivity index (SI = CC₅₀/MIC) exceeding 130 against mouse RAW 264.7 macrophages [1]. The electron-rich 3,4-dimethylphenylsulfonyl substitution is structurally analogous to the substitution pattern in 6b and is therefore expected to confer a similarly favorable therapeutic window (SI > 50) when incorporated into the 5-methylisoxazole scaffold. In contrast, analogs bearing electron-deficient or heteroaryl sulfonyl groups in the same series showed markedly higher cytotoxicity (SI < 10) [1].

Cytotoxicity Selectivity index Macrophage toxicity screening

Synthetic Tractability and Scaffold Functionalization Potential vs. Fused-Ring Analogs

The target compound is assembled via a convergent two-step sequence: (i) sulfonylation of piperazine with 3,4-dimethylbenzenesulfonyl chloride, followed by (ii) reductive amination with 5-methylisoxazole-4-carbaldehyde [1]. This modular route enables independent variation of the sulfonyl chloride and aldehyde components, yielding diverse libraries in a parallel format with typical isolated yields of 45–75% over two steps [1]. In contrast, the imidazo[4,5-b]pyridine-containing Aurora inhibitor CCT137690 requires a linear 7-step synthesis with an overall yield of <15% and a complex heterocyclic coupling step [2]. The target compound's simpler synthetic route translates to lower procurement cost and faster lead optimization cycle times.

Synthetic accessibility Parallel library synthesis Scaffold diversification

Optimal Research and Screening Application Scenarios for 4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole


D4-Selective Antipsychotic Lead Identification and SAR Expansion

Leverage the documented D4-preferring binding profile of 3,4-dimethylphenylsulfonyl isoxazolylalkylpiperazines [1] to build a focused library for schizophrenia-relevant target engagement assays, using the target compound as the reference scaffold for systematic sulfonamide variation.

Antitubercular Screening Cascade with Built-in Selectivity Counter-Screen

Employ the compound in primary M. tuberculosis H37Rv growth inhibition assays, simultaneously evaluating cytotoxicity in RAW 264.7 macrophages to confirm the high selectivity index (>50) predicted for electron-rich aryl sulfonyl analogs [2], thereby prioritizing compounds with intrinsic safety margins.

Aurora Kinase Pharmacophore Deconvolution Studies

Use the target compound as a minimal pharmacophoric probe alongside CCT137690 [3] to dissect the contribution of the sulfonamide-piperazine-isoxazole fragment to Aurora A/B/C binding, guiding fragment-based or structure-assisted optimization of next-generation oncology agents.

High-Throughput Cellular Screening with Reduced Assay Interference Risk

Deploy the compound in cell-based phenotypic screens where its lower cLogP (~2.8) and higher predicted aqueous solubility (~50 µM) [4] minimize compound aggregation and non-specific cytotoxicity artifacts compared to more lipophilic halo-substituted analogs, improving assay robustness and hit confirmation rates.

Quote Request

Request a Quote for 4-((4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.